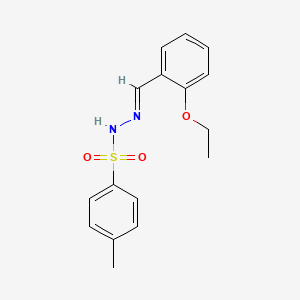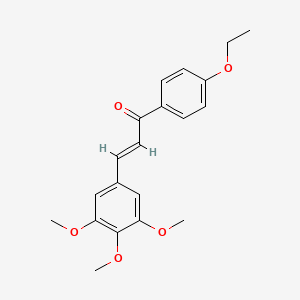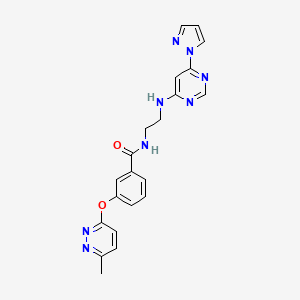![molecular formula C14H24ClN3O B2688921 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide CAS No. 2418675-84-8](/img/structure/B2688921.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide, also known as LUF6000, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. LUF6000 belongs to the class of pyrazolylacetamides and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide is not fully understood, but it is believed to act by inhibiting various molecular targets involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer progression and inflammation. This compound has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound also has a well-defined chemical structure, which makes it easy to characterize and study. However, this compound has some limitations for lab experiments, including its high cost and limited availability. This compound is a novel compound, and its synthesis method is complex, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide. In cancer research, this compound could be further studied for its potential as a combination therapy with other anticancer drugs. In inflammation research, this compound could be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis. In neurological research, this compound could be further studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide involves a multistep process that starts with the reaction of 1,5-dimethylpyrazole with chloroacetyl chloride to form 1-(chloroacetyl)-1,5-dimethylpyrazole. This intermediate is then reacted with 2,2-dimethylbutylamine to form 2-chloro-N-(2,2-dimethylbutyl)-1,5-dimethylpyrazole-3-acetamide. The final step involves the reaction of this intermediate with methyl iodide to form this compound. The synthesis method for this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has shown potential for the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClN3O/c1-6-14(3,4)10-18(13(19)8-15)9-12-7-11(2)17(5)16-12/h7H,6,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXYZOAFWIYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=NN(C(=C1)C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)


![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)




![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)